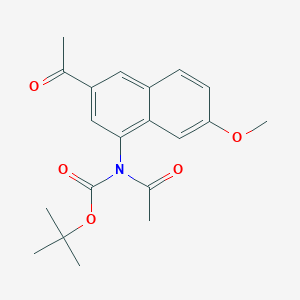

tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-acetyl-N-(3-acetyl-7-methoxynaphthalen-1-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-12(22)15-9-14-7-8-16(25-6)11-17(14)18(10-15)21(13(2)23)19(24)26-20(3,4)5/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVALBVJKOAQEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C2C=C(C=CC2=C1)OC)N(C(=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469651 | |

| Record name | tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871731-76-9 | |

| Record name | tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

- Naphthalene derivative functionalization : The 7-methoxynaphthalen-1-yl core is first acetylated at the 3-position. This can be achieved by selective Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as AlCl3 under controlled temperature to avoid polyacylation.

Carbamate Formation

- The key step is the carbamation of the amine group on the naphthalene ring to form the tert-butyl carbamate.

- This is commonly done by reacting the amine intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as acetonitrile at room temperature.

- The reaction is monitored by thin-layer chromatography (TLC) until completion, then quenched with water, and the product is extracted with ethyl acetate.

Purification

- The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

- The purified product is typically obtained as a yellow oil or solid with high purity (>95%).

Representative Experimental Procedure (Adapted from Related Carbamate Syntheses)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 7-Methoxynaphthalen-1-amine, Acetyl chloride, AlCl3, CH2Cl2, 0°C to RT | Selective acetylation at 3-position |

| 2 | Intermediate amine, Boc2O (1.5 equiv), DMAP (10 mol%), CH3CN, N2 atmosphere, RT | Carbamate formation via Boc protection |

| 3 | Water quench, ethyl acetate extraction, drying over MgSO4 | Work-up |

| 4 | Silica gel chromatography (hexane/ethyl acetate) | Purification |

Analytical Data Supporting the Preparation

-

- ^1H NMR shows characteristic signals for tert-butyl group (singlet ~1.3 ppm, 9H), acetyl methyl groups (~2.5 ppm), aromatic protons (7.0–8.0 ppm), and methoxy group (~3.8 ppm).

- ^13C NMR confirms carbonyl carbons (~170–175 ppm), aromatic carbons, and tert-butyl carbamate carbon (~83 ppm).

-

- Molecular ion peak consistent with molecular weight 357.4 g/mol.

Purity :

- Typically >95% by HPLC or GC analysis.

Summary Table of Key Reaction Parameters

| Parameter | Details |

|---|---|

| Starting Material | 7-Methoxynaphthalen-1-amine or derivative |

| Acylation Reagent | Acetyl chloride or acetic anhydride |

| Carbamation Reagent | Di-tert-butyl dicarbonate (Boc2O) |

| Catalyst | DMAP (10 mol%) |

| Solvent | Acetonitrile (CH3CN) |

| Temperature | 0°C to room temperature |

| Reaction Time | 1–3 hours (monitored by TLC) |

| Purification | Flash column chromatography |

| Yield | Typically moderate to good (50–80%) depending on conditions |

Research Findings and Notes

- The N-Boc protection reaction is a well-established method for carbamate formation and has been successfully applied to similar vinyl carbamates and aromatic amines with acetyl substituents, as documented in recent literature.

- The use of DMAP as a catalyst significantly improves reaction rates and yields.

- The reaction conditions are mild, preserving sensitive functional groups such as methoxy and ketone moieties.

- The synthetic route is adaptable depending on the availability of starting materials and desired scale.

Chemical Reactions Analysis

tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions can occur with nucleophiles such as amines or alcohols under appropriate conditions.

Scientific Research Applications

Pharmaceutical Applications

Lead Compound in Drug Discovery

The unique structure of tert-butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate suggests potential biological activity, positioning it as a promising lead compound in drug discovery. Its ability to interact with biological targets can be explored through binding affinity studies, which may reveal its mechanism of action and therapeutic potential.

Mechanistic Studies

Research into the compound's interactions with various biological molecules can provide insights into its pharmacodynamics and pharmacokinetics. Investigating its solubility and stability in different solvents is crucial for effective formulation development, allowing for optimal delivery methods in therapeutic applications.

Case Study: Anticancer Activity

Preliminary studies have indicated that compounds with similar structural features may exhibit anticancer properties. For instance, derivatives of naphthalene are known for their cytotoxic effects against various cancer cell lines. Further exploration of this compound could yield valuable data on its efficacy in cancer treatment.

Agricultural Applications

Pesticide Development

Given the structural similarities to known agrochemicals, this compound may serve as a foundation for developing new pesticides or herbicides. Compounds with methoxynaphthalene structures have been studied for their potential as bioactive agents against pests and diseases in crops.

Case Study: Insecticidal Properties

Research has shown that naphthalene derivatives can exhibit insecticidal properties. By modifying the structure of this compound, researchers could develop formulations that effectively target specific agricultural pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate involves the formation of a stable carbamate linkage with amino groups. This linkage can be cleaved under acidic conditions, releasing the free amine and the corresponding tert-butyl carbamate . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or protein modification .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate is compared below with structurally analogous carbamate derivatives.

Structural Analysis

- Naphthalene vs. This aromaticity may influence binding affinity in drug design.

- Substituent Effects: The acetyl and methoxy groups on the naphthalene ring differ from electron-withdrawing groups (e.g., cyano, fluoro in ) or halogenated pyrimidines (e.g., chloro, iodo in ). These groups modulate solubility and reactivity; methoxy enhances lipophilicity, while acetyl may participate in hydrogen bonding.

- Carbamate Protection : All compounds utilize tert-butyl carbamate as a protective group for amines, a common strategy in peptide and heterocycle synthesis.

Biological Activity

tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

- Molecular Formula : CHNO

- CAS Number : 871731-76-9

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, neuroprotective, and potential anticancer effects. Below are detailed findings from diverse studies:

Anti-inflammatory Activity

A study demonstrated that compounds structurally similar to this compound showed significant anti-inflammatory effects. For instance, compounds synthesized from similar frameworks exhibited up to 54.239% inhibition in carrageenan-induced rat paw edema models compared to standard anti-inflammatory drugs like indomethacin .

Neuroprotective Effects

Research has shown that the compound can inhibit β-secretase and acetylcholinesterase activities, which are critical in the context of Alzheimer's disease. In vitro studies indicated that the compound reduced amyloid beta (Aβ) aggregation by 85% at a concentration of 100 µM, suggesting its potential role in preventing neurodegenerative processes .

Detailed Research Findings

Case Studies

- Neuroprotective Study : In a study involving astrocytes treated with Aβ, the addition of this compound improved cell viability from 43.78% to 62.98%, indicating its protective effects against oxidative stress and inflammatory responses associated with neurodegeneration .

- Anti-inflammatory Assessment : Compounds derived from similar structures were tested for their ability to inhibit pro-inflammatory cytokines in animal models, showing promising results that warrant further exploration into their mechanisms of action .

The biological activity of this compound can be attributed to:

- Enzyme Inhibition : The compound acts as an inhibitor for β-secretase and acetylcholinesterase, key enzymes involved in the pathogenesis of Alzheimer's disease.

- Reduction of Cytokine Production : It demonstrates the ability to lower levels of TNF-α and other pro-inflammatory cytokines, contributing to its anti-inflammatory properties .

Q & A

Q. What are the recommended methodologies for synthesizing tert-Butyl acetyl(3-acetyl-7-methoxynaphthyl)carbamate in academic laboratories?

A robust synthesis strategy involves integrating computational reaction path searches (e.g., quantum chemical calculations) with iterative experimental validation. Key steps include:

- Protection/Deprotection : Use tert-butyl carbamate as a protecting group, optimized via temperature gradients (80–120°C) and palladium-based catalysts for coupling reactions.

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization from ethanol/water mixtures.

- Validation : Monitor reaction progress via TLC and HPLC, with final purity assessed by NMR (>95% purity). Computational tools narrow down optimal conditions, reducing trial-and-error .

Q. How should researchers characterize this compound’s structural and chemical properties?

Utilize a multi-technique approach:

- Structural Confirmation : X-ray crystallography for absolute configuration, supplemented by / NMR and FTIR for functional group analysis (e.g., acetyl C=O stretches at ~1700 cm).

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities in regiochemistry.

- Purity Assessment : High-resolution mass spectrometry (HRMS) and HPLC with UV detection (λ = 254 nm) .

Q. What are the stability considerations for storing this compound?

Store under inert atmosphere (argon) at –20°C in amber glass vials to prevent photodegradation. Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C observed in related carbamates). Monitor for hydrolysis by periodic NMR analysis in DMSO-d .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Use fume hoods with ≥100 fpm face velocity during synthesis.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Toxicity data gaps necessitate treating the compound as a potential irritant (LD unknown; assume acute toxicity) .

Q. How can researchers monitor reaction progress and intermediate formation?

Implement in-situ FTIR for real-time tracking of acetyl group consumption (disappearance of C=O peaks at 1700–1750 cm). Use LC-MS to identify transient intermediates, with sampling intervals aligned to reaction half-lives (e.g., every 30 mins for 4-hour reactions) .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound be resolved?

- Multi-Technique Validation : Combine 2D NMR (HSQC, NOESY) to assign overlapping proton environments.

- Computational Alignment : Overlay experimental NMR shifts with DFT-predicted values (B3LYP/6-311+G(d,p) basis set) to confirm regiochemistry.

- Crystallographic Backup : If crystal growth fails, use powder XRD paired with Rietveld refinement .

Q. What experimental design principles optimize reaction yields for complex derivatives?

Apply factorial design (e.g., 2 factorial) to screen variables:

Q. How can computational methods predict this compound’s reactivity in novel reactions?

- Reaction Pathway Mapping : Use quantum mechanical calculations (e.g., Gaussian 16) to model transition states and activation energies for acetyl group transfer.

- Machine Learning : Train models on similar naphthalene-carbamate systems to predict regioselectivity in electrophilic substitutions.

- Validation : Compare computed kinetic isotope effects (KIEs) with experimental values from -labeled analogs .

Q. What strategies address discrepancies between theoretical and experimental degradation profiles?

- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines), acidic/basic conditions, and oxidizers (HO).

- Mechanistic Modeling : Use DFT to simulate degradation pathways (e.g., hydrolysis of the carbamate moiety) and cross-validate with LC-MS data.

- Adjust Storage Protocols : Modify humidity controls if hydrolysis is faster than predicted .

Q. How can researchers elucidate the compound’s role in multi-step catalytic cycles?

- Kinetic Profiling : Conduct stopped-flow UV-Vis spectroscopy to track intermediate lifetimes.

- Isotopic Labeling : Introduce at the acetyl group to trace transfer pathways via NMR.

- Computational Dynamics : Perform molecular dynamics (MD) simulations to model catalyst-substrate interactions in solvent environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.